2-(4-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone
Description
This compound features a piperazine core substituted with two key groups:
- A 4-methyl-1,2,3-thiadiazole-5-carbonyl moiety at the 4-position of the piperazine ring.
- A thiophen-2-yl ethanone group at the 1-position.
Properties
IUPAC Name |
2-[4-(4-methylthiadiazole-5-carbonyl)piperazin-1-yl]-1-thiophen-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S2/c1-10-13(22-16-15-10)14(20)18-6-4-17(5-7-18)9-11(19)12-3-2-8-21-12/h2-3,8H,4-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRHOILAFMIPIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCN(CC2)CC(=O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone is a hybrid molecule that incorporates a thiadiazole moiety, a piperazine ring, and a thiophene group. This unique structural combination suggests potential for diverse biological activities, particularly in the realms of anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure can be represented as follows:
This compound's synthesis typically involves multi-step synthetic routes, emphasizing the importance of reaction conditions such as temperature and solvent choice to optimize yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiadiazole and piperazine derivatives. For instance, derivatives similar to 2-(4-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone have demonstrated significant cytotoxic effects against various cancer cell lines.
In Vitro Studies
A study evaluated the cytotoxicity of related thiadiazole derivatives against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines using the MTT assay. Compounds exhibited IC50 values ranging from 0.28 µg/mL to 10.10 µg/mL, indicating strong growth inhibitory activity. Notably, compounds with structural modifications showed enhanced potency; for example, shifting substituents on the piperazine moiety significantly improved activity against cancer cells .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves inducing apoptosis through modulation of the Bcl-2 family proteins and activation of caspases. Increased Bax/Bcl-2 ratios and elevated levels of caspase 9 were observed in treated cells, suggesting that these compounds promote programmed cell death in cancerous cells .
Antimicrobial Activity
Thiadiazole derivatives have also been recognized for their antimicrobial properties. The presence of the thiadiazole ring is associated with antibacterial and antifungal activities. Compounds similar to 2-(4-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone have shown effectiveness against various microbial strains in preliminary studies .
Case Studies
Several case studies have documented the biological efficacy of thiadiazole-based compounds:
- Study on Anticancer Agents : A series of piperazine-thiadiazole hybrids were synthesized and tested for their ability to inhibit cell proliferation in MCF-7 and HepG2 cells. The most potent compound exhibited an IC50 value of 2.32 µg/mL against MCF-7 cells .
- Antimicrobial Evaluation : In vitro tests demonstrated that certain thiadiazole derivatives possessed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, showcasing their potential as therapeutic agents in treating infections .
Scientific Research Applications
Molecular Formula
Molecular Weight
Anticancer Activity
Research has indicated that compounds containing thiadiazole structures exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit various cancer cell lines, including HepG-2 (liver cancer) and A-549 (lung cancer) cells. In vitro studies suggest that it may induce apoptosis in these cells through mechanisms involving reactive oxygen species (ROS) generation and cell cycle arrest .
Case Study: In Vitro Antitumor Activity
A series of thiadiazole derivatives were synthesized and evaluated for their anticancer effects. The results showed that certain derivatives exhibited IC50 values comparable to standard chemotherapeutics like cisplatin, indicating their potential as effective anticancer agents .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Thiadiazole derivatives have been reported to possess antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans. The presence of the thiophenyl group may enhance these activities by improving solubility and bioavailability .
Case Study: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of thiadiazole derivatives, compounds similar to 2-(4-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship (SAR) that contributes to enhanced antimicrobial activity .
Neuropharmacological Applications
The piperazine component of the compound suggests potential applications in neuropharmacology. Piperazine derivatives are known for their effects on the central nervous system (CNS), including anxiolytic and antidepressant activities. Preliminary studies indicate that modifications to the piperazine ring can lead to improved CNS activity profiles .
Case Study: CNS Activity Assessment
A related study synthesized various piperazine derivatives and assessed their effects on anxiety-like behaviors in animal models. Certain derivatives showed promising results, indicating that similar modifications to the target compound could yield beneficial neuropharmacological effects.
Synthetic Pathways
The synthesis of 2-(4-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone typically involves multi-step synthetic routes:
- Formation of Thiadiazole Derivative : Starting from readily available precursors, a thiadiazole ring is constructed through cyclization reactions.
- Piperazine Attachment : The piperazine moiety is introduced via nucleophilic substitution reactions.
- Final Functionalization : Introduction of the thiophenyl group and subsequent modifications lead to the final product.
These synthetic methods require careful optimization of reaction conditions to maximize yield and purity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperazine Ring
Analog 1 : 2-[4-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]-6-(trifluoromethoxy)-1,3-benzothiazole (CAS 1203051-62-0)
- Key Difference: Replaces the thiophen-2-yl ethanone with a benzothiazole group bearing a trifluoromethoxy substituent.
- Impact: The benzothiazole group may increase rigidity and π-stacking interactions compared to thiophene.
Analog 2 : 2-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone (Compound 22, )
- Key Difference : Substitutes the thiadiazole-carbonyl group with a 4-(trifluoromethyl)phenyl group.
- Impact: The trifluoromethylphenyl group increases hydrophobicity and steric bulk, which could affect solubility and target selectivity.
Substituent Variations on the Ethanone Moiety
Analog 3 : 2-((1-Phenyl-1H-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone (Compound 7e, )
- Key Difference : Replaces the thiophen-2-yl group with a tetrazole-thio substituent.
- Impact: The tetrazole ring introduces additional nitrogen atoms, which may enhance metal coordination or ionic interactions.
Physicochemical Properties
Preparation Methods
Cyclocondensation of Acetophenone Derivatives
A representative procedure involves reacting acetophenone (1 equiv) with ethyl hydrazinecarboxylate (1.2 equiv) in chloroform under reflux with catalytic HCl. Water removal via Dean-Stark trap drives the reaction to completion within 12–18 hours, yielding hydrazone intermediates. Subsequent treatment with thionyl chloride at 0°C induces cyclization to form 1,2,3-thiadiazoles. For 4-methyl substitution, methyl ketones like 2-butanone are preferred, achieving 72–89% isolated yields after recrystallization from dimethylsulfoxide.
Carbonyl Activation
The thiadiazole’s carbonyl group is activated for subsequent coupling using chlorinating agents. Thionyl chloride (2.5 equiv) in dichloromethane at 25°C for 4 hours converts the -COOH group to -COCl, confirmed by FT-IR loss of the 1705 cm⁻¹ (C=O) peak and emergence of 1765 cm⁻¹ (acyl chloride).
Preparation of 1-(Thiophen-2-yl)ethanone Derivative
The thiophen-2-yl-ethanone subunit is synthesized via Friedel-Crafts acylation or Mannich reactions.
Friedel-Crafts Acylation of Thiophene
Thiophene reacts with acetyl chloride in the presence of AlCl₃ (1.2 equiv) at 0–5°C in nitrobenzene, producing 1-(thiophen-2-yl)ethanone in 68–74% yield. However, this method generates regioisomers (2- vs. 3-acetylthiophene), requiring chromatographic separation.
Mannich Reaction for Functionalization
Higher yields (89–94%) are achieved via Mannich reactions. A mixture of 2-acetylthiophene (1 equiv), dimethylamine hydrochloride (1.2 equiv), and paraformaldehyde (1.5 equiv) in isopropyl alcohol with HCl catalysis (0.5 equiv) undergoes reflux for 6–8 hours. The product, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, precipitates upon cooling and is isolated by filtration (Table 1).
Table 1: Optimization of Mannich Reaction Conditions
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | Isopropyl alcohol | Maximizes solubility |
| Temperature | 70–80°C | <70°C: incomplete |
| HCl Concentration | 0.5 equiv | >0.5 equiv: side rxns |
| Reaction Time | 6–8 hours | <6h: 50–60% yield |
Piperazine Ring Functionalization
Piperazine is acylated with the thiadiazole-carbonyl chloride before coupling to the ethanone subunit.
N-Acylation of Piperazine
Piperazine (1.1 equiv) reacts with 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride (1 equiv) in dry THF under N₂. Triethylamine (2 equiv) scavenges HCl, enabling 85–91% yields of 4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazine after 3 hours at 25°C. Excess piperazine ensures monoacylation, verified by LC-MS (m/z 229.1 [M+H]⁺).
Final Coupling via Nucleophilic Substitution
The ethanone and piperazine intermediates are coupled using a nucleophilic substitution strategy.
Alkylation of Piperazine
1-(Thiophen-2-yl)-2-bromoethanone (1 equiv) reacts with 4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazine (1.05 equiv) in acetonitrile with K₂CO₃ (2 equiv) at 60°C for 12 hours. The reaction proceeds via SN2 mechanism, affording the target compound in 81–87% yield after silica gel chromatography (hexane:EtOAc 3:1).
Key Side Reactions
- Over-alkylation: Excess bromoethanone leads to bis-adducts (5–8% yield).
- Thiadiazole ring opening: Prolonged heating (>15h) induces decomposition (10–15% loss).
Alternative Routes and Comparative Analysis
One-Pot Sequential Coupling
A telescoped approach combines thiadiazole formation, piperazine acylation, and alkylation in DMF. While reducing purification steps, yields drop to 65–72% due to incompatible reaction conditions.
Solid-Phase Synthesis
Immobilizing piperazine on Wang resin enables iterative coupling, but scale-up challenges limit utility (lab-scale yields: 58–64%).
Q & A
Q. Optimization Table :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C (reflux) | ↑ Yield by 15% |
| Solvent | Ethanol/DCM (1:1) | Reduces side reactions |
| Reaction Time | 6–8 hours | Balances completion vs. degradation |
Advanced: How can computational retrosynthetic analysis streamline route design?
Answer:
Retrosynthetic analysis decomposes the target into precursors like 4-methyl-1,2,3-thiadiazole-5-carboxylic acid and 1-(piperazin-1-yl)ethanone. Computational tools (e.g., Chematica) identify feasible pathways by:
- Prioritizing convergent synthesis to reduce step count .
- Simulating steric/electronic compatibility of intermediates.
- Validating reaction feasibility via DFT calculations (e.g., transition state energies) .
Q. Example Pathway :
Thiadiazole carboxylation → Amide coupling to piperazine.
Thiophene ethanone alkylation → Final coupling .
Basic: Which spectroscopic techniques confirm structural integrity?
Answer:
- ¹H/¹³C NMR : Key signals include:
- Thiadiazole C=O at ~170 ppm (¹³C).
- Piperazine N-CH₂ at δ 2.5–3.5 ppm (¹H) .
- IR : Strong absorption at ~1650 cm⁻¹ (amide C=O stretch) .
- HRMS : Exact mass matching molecular formula (e.g., [M+H]⁺ calculated for C₁₅H₁₆N₄O₂S₂: 356.0742) .
Advanced: How do dynamic NMR and X-ray crystallography resolve rotational isomerism?
Answer:
- Dynamic NMR : Variable-temperature studies detect rotational barriers in the piperazine-thiadiazole linkage. Slow exchange at low temperatures splits signals, revealing conformational populations .
- X-ray crystallography : Resolves absolute configuration and bond angles (e.g., dihedral angle between thiophene and thiadiazole: ~45°) .
Q. Table: Crystallographic Data (Example)
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| a, b, c (Å) | 6.07, 18.69, 14.97 |
| β (°) | 91.56 |
Basic: What in vitro assays evaluate antimicrobial activity?
Answer:
- MIC assays : Test against Gram± bacteria (e.g., S. aureus, E. coli) in Mueller-Hinton broth .
- Controls : Include solvent-only (DMSO) and positive controls (ciprofloxacin).
- Dose-response curves : IC₅₀ values calculated using non-linear regression .
Advanced: How does molecular docking predict enzyme binding?
Answer:
- Target selection : Prioritize enzymes with thiadiazole sensitivity (e.g., bacterial dihydrofolate reductase).
- Docking software (AutoDock Vina) : Simulates ligand-enzyme interactions using:
- Grid parameters centered on active sites.
- Scoring functions (e.g., binding energy < -7 kcal/mol indicates high affinity) .
- Validation : Compare docking poses with co-crystallized inhibitors (RMSD < 2.0 Å) .
Advanced: How to resolve contradictory bioactivity data between batches?
Answer:
- HPLC purity analysis : Check for impurities >0.5% (e.g., residual piperazine) .
- Statistical tools : ANOVA identifies batch-dependent variability (p < 0.05).
- Stability studies : Test degradation under stress (e.g., 40°C/75% RH for 4 weeks) .
Advanced: Can isotopic labeling track metabolic pathways?
Answer:
- ¹⁴C-labeled thiadiazole : Synthesize via Knoevenagel condensation with ¹⁴C-acetic anhydride.
- LC-MS/MS : Detect labeled metabolites in hepatocyte incubations.
- Pathway mapping : Identify cytochrome P450-mediated oxidation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
